4-Methylpentyl isovalerate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentyl isovalerate can be synthesized through the esterification reaction between 4-methylpentanol and isovaleric acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes are often employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
4-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its presence in natural flavors and fragrances.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity and sweet aromas to products
Mechanism of Action
The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Similar Compounds
Methyl isovalerate: Similar ester with a methyl group instead of a 4-methylpentyl group.
Isoamyl isovalerate: Another ester with an isoamyl group.
2-Methylbutyl isovalerate: Ester with a 2-methylbutyl group.
Uniqueness
4-Methylpentyl isovalerate is unique due to its specific structure, which imparts distinct olfactory properties compared to other similar esters. Its combination of a 4-methylpentyl group with isovaleric acid results in a unique aroma profile that is highly valued in the flavor and fragrance industry .
Properties
CAS No. |
850309-45-4 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
UBSHDOVFGRHFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)CC(C)C |
density |
0.853 - 0.859 |
physical_description |
Clear to pale yellow liquid / Sour apple-like aroma |
solubility |
Practically insoluble or insoluble Insoluble (in ethanol) |
Origin of Product |
United States |
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